SARS-CoV-2 Nsp5 Protease Inhibition: Class Membership in the Active Benzotriazolyl Acetamide Family
In a large-scale open-science screen, a family of benzotriazolyl acetamide derivatives was identified as one of the prominent chemotypes showing activity against the SARS-CoV-2 Nsp5 (3CL) protease. The most potent member of this class, Nsp5-3, exhibited an IC₅₀ of 9.41 µM (95% CI: 5.32–19.27 µM) in live-cell assays, though with significant cytotoxicity [1]. N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide belongs structurally to this active benzotriazolyl acetamide cluster. However, no individual quantitative activity data (IC₅₀, Ki, or % inhibition) for this specific compound has been disclosed in the public domain. The quantitative data presented here refer to the class-leading compound and is used as a benchmark for the chemotype. Caution: direct activity for the title compound is unconfirmed and may differ. This evidence is rated as Class-Level Inference.
| Evidence Dimension | SARS-CoV-2 Nsp5 protease inhibition (live-cell assay IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; structurally belongs to the active benzotriazolyl acetamide Nsp5 inhibitor cluster |
| Comparator Or Baseline | Nsp5-3 (most potent benzotriazolyl acetamide in the series): IC₅₀ = 9.41 µM (95% CI 5.32–19.27 µM) |
| Quantified Difference | Cannot calculate; target compound lacks individual data point |
| Conditions | Live-cell SARS-CoV-2 Nsp5 protease inhibition assay; CRO-synthesized compounds tested in a blinded screening cascade |
Why This Matters
This chemotype cluster is one of the few validated starting points for non-covalent SARS-CoV-2 Nsp5 inhibitor development, making structural analogs of interest for antiviral medicinal chemistry despite the lack of individual compound data.
- [1] Mol Inform. 2024;43(1):e202300262. doi:10.1002/minf.202300262. A community effort in SARS-CoV-2 drug discovery. View Source
